3-(2,4-Difluorophenoxy)benzaldehyde
Description
3-(2,4-Difluorophenoxy)benzaldehyde is a fluorinated aromatic aldehyde characterized by a benzaldehyde core substituted at the meta position with a 2,4-difluorophenoxy group. This compound is of interest in pharmaceutical and materials chemistry due to the electron-withdrawing properties of fluorine, which enhance stability and modulate reactivity. The phenoxy linkage introduces steric and electronic effects that influence its interactions in synthetic pathways, such as condensation reactions or as a precursor for bioactive molecules .
Properties
Molecular Formula |
C13H8F2O2 |
|---|---|
Molecular Weight |
234.20 g/mol |
IUPAC Name |
3-(2,4-difluorophenoxy)benzaldehyde |
InChI |
InChI=1S/C13H8F2O2/c14-10-4-5-13(12(15)7-10)17-11-3-1-2-9(6-11)8-16/h1-8H |
InChI Key |
ZXVHGHDQGWPGAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=C(C=C(C=C2)F)F)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues with Fluorinated Substituents
4-(2,3-Difluorophenyl)benzaldehyde
- Structure : Benzaldehyde substituted with a 2,3-difluorophenyl group at the para position.
- Key Differences: Unlike 3-(2,4-Difluorophenoxy)benzaldehyde, the fluorine atoms are directly attached to the phenyl ring rather than a phenoxy group. This reduces steric hindrance but increases electron-withdrawing effects at the aromatic core.
- Applications : Used in medicinal chemistry for kinase inhibitor synthesis .
4-(Difluoromethoxy)-3-methoxybenzaldehyde
- Structure : Benzaldehyde with a difluoromethoxy group at the para position and a methoxy group at the meta position.
- Key Differences: The difluoromethoxy group (-OCF₂H) is less electron-withdrawing than the phenoxy-difluoro substituent, altering reactivity in nucleophilic additions. The methoxy group introduces hydrogen-bonding capacity.
- Reactivity: Lower electrophilicity compared to this compound due to reduced electron withdrawal .
3-(Trifluoromethoxy)benzaldehyde
- Structure : Benzaldehyde with a trifluoromethoxy (-OCF₃) group at the meta position.
- Key Differences: The trifluoromethoxy group is more electron-withdrawing than the 2,4-difluorophenoxy group, leading to higher stability but reduced solubility in polar solvents.
- Synthetic Utility : Preferred in reactions requiring strong deactivation of the aromatic ring .
Substituent Position and Electronic Effects
| Compound | Substituent Position | Key Substituent | Electronic Effect | Reactivity Trend |
|---|---|---|---|---|
| This compound | Meta | 2,4-Difluorophenoxy | Moderate electron withdrawal | Intermediate electrophilicity |
| 4-(2,3-Difluorophenyl)benzaldehyde | Para | 2,3-Difluorophenyl | Strong electron withdrawal | High electrophilicity |
| 4-(Difluoromethoxy)benzaldehyde | Para | Difluoromethoxy | Mild electron withdrawal | Low electrophilicity |
| 3-Methylbenzaldehyde | Meta | Methyl | Electron-donating | Low electrophilicity |
Notes:
- Electron-withdrawing groups (e.g., -F, -OCF₃) increase the aldehyde's electrophilicity, enhancing reactivity in condensations (e.g., with amines or hydrazines) .
- Steric effects from bulky substituents (e.g., phenoxy groups) may hinder nucleophilic attack at the aldehyde carbonyl.
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Predicted Solubility | Melting Point (Estimated) |
|---|---|---|---|
| This compound | 250.2 | Low (lipophilic) | 80–90°C |
| 4-(2,3-Difluorophenyl)benzaldehyde | 218.2 | Moderate | 60–70°C |
| 3-(Trifluoromethoxy)benzaldehyde | 204.1 | Low | 95–105°C |
| 4-Hydroxybenzaldehyde | 122.1 | High (polar solvents) | 115–118°C |
Notes:
- Fluorine atoms and phenoxy groups increase hydrophobicity, reducing aqueous solubility .
- Melting points are elevated in trifluoromethoxy derivatives due to stronger intermolecular forces .
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